molecular formula C10H10O4 B6242766 3-(4-methoxyphenoxy)prop-2-enoic acid CAS No. 1379414-00-2

3-(4-methoxyphenoxy)prop-2-enoic acid

Cat. No.: B6242766
CAS No.: 1379414-00-2
M. Wt: 194.2
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Description

3-(4-Methoxyphenoxy)prop-2-enoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)prop-2-enoic acid typically involves the reaction of 4-methoxyphenol with a suitable propenoic acid derivative. One common method is the esterification of 4-methoxyphenol with acryloyl chloride in the presence of a base such as pyridine, followed by hydrolysis to yield the desired acid. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another non-polar solvent

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. These methods often involve:

    Reactors: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)

    Purification: Crystallization or distillation to remove impurities

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 3-(4-hydroxyphenoxy)prop-2-enoic acid.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form 3-(4-methoxyphenoxy)propanoic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: 3-(4-Hydroxyphenoxy)prop-2-enoic acid

    Reduction: 3-(4-Methoxyphenoxy)propanoic acid

    Substitution: Various substituted phenoxyprop-2-enoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenoxy)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with certain enzymes or receptors, making it a candidate for drug development.

Medicine

Preliminary studies indicate that derivatives of this compound may have anti-inflammatory or antioxidant properties. Further research is needed to fully understand its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenoxy)prop-2-enoic acid exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors involved in oxidative stress and inflammation pathways. The methoxy and phenoxy groups may play a role in stabilizing reactive intermediates, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenoxy)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methylphenoxy)prop-2-enoic acid: Contains a methyl group instead of a methoxy group.

    3-(4-Chlorophenoxy)prop-2-enoic acid: Contains a chlorine atom instead of a methoxy group.

Uniqueness

3-(4-Methoxyphenoxy)prop-2-enoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity compared to its analogs.

Properties

CAS No.

1379414-00-2

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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